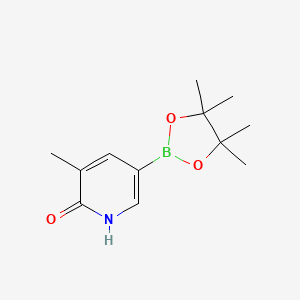
3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-オール
説明
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ボリレーション
この化合物は、パラジウム触媒の存在下でアルキルベンゼンのベンジルC-H結合のボリレーションに使用して、ピナコールベンジルボロネートを形成することができます .
ヒドロホウ素化
この化合物は、遷移金属触媒の存在下でアルキルまたはアリールアルキンとアルケンのヒドロホウ素化に使用できます .
カップリング反応
この化合物は、銅触媒の存在下でアリールヨージドとカップリングしてアリールボロネートを形成することができます .
不斉ヒドロホウ素化
この化合物は、1,3-エンインの不斉ヒドロホウ素化に使用して、キラルなアリルボロネートを形成することができます .
医薬品
この化合物は、医薬品分野での用途を持つ3-ブロモ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンと類似しています。 これは、消化器疾患を治療できるコリン作動性薬の合成における重要な中間体です .
有機合成
この化合物は、有機合成に使用できます。 これは、さまざまな有機化合物の合成における重要な中間体です .
ファインケミカル
この化合物は、ファインケミカルの製造に使用できます。 これは、さまざまなファインケミカルの合成における重要な中間体です .
鈴木・宮浦クロスカップリング反応
作用機序
Target of Action
The compound contains a boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of boron, which can form bonds with carbon atoms in other molecules. This suggests that the compound might interact with other molecules that contain suitable carbon atoms.
Biochemical Pathways
The compound might be involved in biochemical pathways related to the synthesis of complex organic molecules. For example, it might participate in cross-coupling reactions that lead to the formation of carbon-carbon bonds .
生物活性
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18BNO4
- Molecular Weight : 275.11 g/mol
- CAS Number : 1220696-32-1
Research indicates that boron-containing compounds like 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol can act as inhibitors of various enzymes. Specifically, they have been studied for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. In vitro studies have shown that these compounds can partially reduce enzyme activity, demonstrating potential as antiviral agents .
Antiviral Activity
A study focused on β-amido boronic acids revealed that compounds similar to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exhibited selective inhibition against Mpro of SARS-CoV-2. The compounds were incubated with the enzyme and showed approximately 23% inhibition at a concentration of 20 μM . This highlights the compound's potential in antiviral drug development.
Case Study 1: SARS-CoV-2 Inhibition
In a virtual screening study aimed at identifying effective Mpro inhibitors for SARS-CoV-2, derivatives of boronic acids were synthesized and tested. The findings indicated that structural modifications could enhance binding affinity and selectivity towards Mpro compared to other viral proteases . This suggests that further exploration of similar compounds could yield promising antiviral agents.
Case Study 2: Anticancer Potential
Although direct studies on the anticancer properties of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol are scarce, related compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain pyridine derivatives exhibited significant growth inhibition in breast cancer cell lines with IC50 values indicating potent activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H18BNO4 |
| Molecular Weight | 275.11 g/mol |
| CAS Number | 1220696-32-1 |
| Antiviral Activity | ≈23% inhibition at 20 μM |
| Antibacterial MIC Values | 4–8 μg/mL (related compounds) |
特性
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-8-6-9(7-14-10(8)15)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIPGWSTUWBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147175 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-98-9 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















